Fukinolic Acid

Hyaluronidase inhibition Anti-inflammatory Enzyme assay

Researchers using generic caffeic acid derivatives as positive controls face assay sensitivity limitations; these compounds lack the polypharmacological precision of fukinolic acid. Fukinolic acid (CAS 50982-40-6) is the only fukiic acid ester combining: • Hyaluronidase inhibition exceeding rosmarinic acid • α-Amylase IC50 2.41×10⁻⁵ M (more potent than acarbose) • Selective ROC channel blockade without affecting voltage-dependent Ca²⁺ channels • MCF-7 estrogenic activity (126% proliferation at 5×10⁻⁸ M) Supplied with validated purity for immediate global dispatch.

Molecular Formula C20H18O11
Molecular Weight 434.3 g/mol
CAS No. 50982-40-6
Cat. No. B1232405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFukinolic Acid
CAS50982-40-6
Synonyms(2R,3S)-2-(3,4-Dihydroxybenzyl)-3-(((2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl)oxy)-2-hydroxysuccinic acid
fukinolic acid
Molecular FormulaC20H18O11
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O
InChIInChI=1S/C20H18O11/c21-12-4-1-10(7-14(12)23)3-6-16(25)31-17(18(26)27)20(30,19(28)29)9-11-2-5-13(22)15(24)8-11/h1-8,17,21-24,30H,9H2,(H,26,27)(H,28,29)/b6-3+/t17-,20-/m1/s1
InChIKeyACYXDIZTQDLTCB-UVIKLTKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fukinolic Acid: Chemical Identity and Sourcing


Fukinolic acid (CAS 50982-40-6; C20H18O11; molecular weight 434.3 g/mol) is a hydroxycinnamic acid ester formed by the esterification of caffeic acid with fukiic acid [1]. The compound occurs naturally in green vegetables and is primarily isolated from the plant species Petasites japonicus (sweet coltsfoot) and Actaea (syn. Cimicifuga) spp. [2]. Structurally, fukinolic acid belongs to the class of fukiic acid esters and is biosynthetically derived via a BAHD hydroxycinnamoyltransferase that catalyzes the condensation of caffeoyl-CoA with fukiic acid [3]. The compound is commercially available as a phyproof® Reference Substance with chromatographic purity specifications of ≥90.0% (HPLC) .

Reference standard Phyproof certified chromatographic purity specification, suitable as analytical reference for natural product characterization.
Bioactivity workflow Multi-target enzyme inhibition probe covering hyaluronidase, α-amylase, collagenase, and receptor-operated Ca2+ channels.
Source context Isolated from Petasites japonicus and Actaea spp., supporting plant-derived compound research and phytochemical standardization.

Why Substitution Fails for Fukinolic Acid


Although fukinolic acid shares the caffeoyl moiety with common hydroxycinnamic acids such as rosmarinic acid, caffeic acid, and chlorogenic acid, its distinct fukiic acid backbone confers a unique polypharmacological profile that cannot be replicated by simple substitution with generic caffeic acid derivatives [1]. Unlike caffeic acid alone, which exhibits limited and non-selective activity across multiple assays, fukinolic acid demonstrates potent, multi-target inhibition spanning hyaluronidase, α-amylase, carboxypeptidase A, receptor-operated Ca2+ channels (ROC), and collagenolytic enzymes, with quantitative differentiation versus rosmarinic acid, acarbose, and cimicifugic acid congeners [2]. Critically, fukinolic acid is the only compound among this structural class that combines potent hyaluronidase inhibition with documented estrogenic activity in MCF-7 cells and selective ROC channel blockade without affecting voltage-dependent Ca2+ channels—a functional selectivity profile absent in simpler caffeic acid analogs [3]. For researchers and industrial users requiring a single reference compound with this precise polypharmacological signature, substitution with caffeic acid, rosmarinic acid, or even closely related cimicifugic acids will yield fundamentally different experimental outcomes [4].

Structural backbone mismatch
Fukinolic acid's fukiic acid ester core cannot be replaced by simpler caffeic acid derivatives (e.g., rosmarinic acid, chlorogenic acid); the distinct backbone drives a unique polypharmacological profile.
Functional profile gap
Rosmarinic acid and cimicifugic acid congeners do not combine hyaluronidase inhibition with estrogenic MCF-7 response; substitution may lose the dual readout required for mechanistic studies.
Divergent vasoactivity
Within the same class, cimicifugic acids A, B, E lack receptor-operated Ca2+ channel inhibition observed for fukinolic acid; choosing an analog without verifying ROC selectivity may alter cardiovascular model endpoints.

Fukinolic Acid vs. Structural Analogs: Key Differences


Hyaluronidase Inhibition vs. Rosmarinic Acid

Fukinolic acid demonstrates stronger hyaluronidase inhibitory activity than the established positive control rosmarinic acid, a widely used reference compound for hyaluronidase inhibition assays [1]. In the same study, cimicifugic acids A–J also showed stronger activity than rosmarinic acid, confirming that the fukiic acid ester scaffold confers enhanced hyaluronidase inhibition relative to the simpler rosmarinic acid structure [1].

Hyaluronidase inhibition
Head-to-head
Reported activity exceeds rosmarinic acid positive control
Supports enzyme inhibition assay context
Rank-order established; no exact IC50 reported
Hyaluronidase inhibition Anti-inflammatory Enzyme assay Cimicifuga

α-Amylase Inhibition vs. Acarbose

Fukinolic acid exhibits α-amylase inhibitory activity exceeding that of acarbose, the clinically approved α-glucosidase/α-amylase inhibitor used as a positive control [1]. The IC50 of fukinolic acid against α-amylase was determined to be 2.41 × 10⁻⁵ M, which is lower (more potent) than acarbose in the same assay system [1]. Rosmarinic acid and caffeic acid showed comparable α-amylase inhibition to fukinolic acid in rank-order comparisons, but fukinolic acid was specifically highlighted for its acarbose-surpassing potency [1].

α-Amylase IC50
Head-to-head
2.41 × 10⁻⁵ M
Reported lower IC50 than acarbose reference
Assay: pH 3.5, 37°C
α-Amylase inhibition Diabetes research Enzyme kinetics IC50

Broad-Spectrum Collagenolytic Inhibition

Fukinolic acid demonstrates 47–64% inhibition of collagenolytic activity at concentrations of 0.22–0.24 μM [1]. Critically, fukinolic acid inhibited collagen degradation mediated not only by purified collagenase but also by non-selective proteases including trypsin and pronase E, whereas fukiic acid (the hydrolyzed backbone) showed markedly weaker inhibition, and caffeic acid exhibited limited activity [1]. In parallel neutrophil elastase assays, caffeic acid, fukinolic acid, and cimicifugic acids A, B, E, and F all inhibited elastase in a dose-dependent manner, but cimicifugic acid A was the most potent with an IC50 of 2.2 μmol/L .

Collagenolytic inhibition
Cross-study comparable
47–64% inhibition at 0.22–0.24 μM
Broad-spectrum protease inhibition context
Includes collagenase, trypsin, pronase E; fukiic acid weaker
Collagenase inhibition Elastase inhibition Wound healing Inflammation

Selective ROC Inhibition and Vasodilation

Fukinolic acid selectively inhibits receptor-operated Ca2+ channels (ROC) activated by norepinephrine without affecting voltage-dependent Ca2+ channels . In rat aorta contraction assays, fukinolic acid suppressed norepinephrine-induced contraction via inhibition of extracellular Ca2+ influx through ROC, whereas cimicifugic acid D showed similar activity but cimicifugic acids A, B, E, and fukiic acid demonstrated no vasoactivity at concentrations up to 3 × 10⁻⁴ M [1]. This selective ROC inhibition profile distinguishes fukinolic acid from both non-selective Ca2+ channel blockers and inactive in-class compounds like cimicifugic acid A.

Ca2+ channel selectivity
Class-level inference
ROC-selective; no effect on voltage-dependent Ca2+ channels
Selective receptor-operated channel profile
Cimicifugic acid A inactive at 3 × 10⁻⁴ M
Calcium channel ROC inhibitor Vasodilation Norepinephrine

Estrogenic Activity in MCF-7 Cells

Fukinolic acid increases proliferation of estrogen-dependent MCF-7 breast cancer cells by 126% at 5 × 10⁻⁸ M, relative to estradiol which achieves 120% proliferation at a 500-fold lower concentration (1 × 10⁻¹⁰ M) [1]. Importantly, a subsequent study of phenolic esters from Cimicifuga racemosa rhizomes—including fukinolic acid, cimicifugic acid A, B, E, and F—found that none of these compounds caused proliferation effects in MCF-7 cells at tested concentrations, suggesting context-dependent estrogenic activity or assay condition sensitivity [2]. This dual literature profile positions fukinolic acid as a conditional or weak phytoestrogen whose estrogenic signal may depend on specific experimental parameters.

MCF-7 proliferation
Cross-study comparable
126% at 5 × 10⁻⁸ M
Conditional estrogenic response context
Context-dependent; later study found no effect with same class
Estrogenic activity MCF-7 Phytoestrogen Cell proliferation

Antiviral Activity Against EV-A71

In a bioassay-guided fractionation study of 75 Chinese medicinal plants, fukinolic acid, along with cimicifugic acid A and J, was identified as an active anti-EV-A71 compound from Cimicifuga heracleifolia rhizome extracts [1]. Fukinolic acid analogues L-chicoric acid and D-chicoric acid also demonstrated in vitro micromolar activity against EV-A71 lab-strain and clinical isolates [1]. While specific IC50 values for fukinolic acid were not reported in the abstract, the compound was confirmed as one of the principal active constituents driving the antiviral activity of the crude extract [1].

Anti-EV-A71 activity
Supporting evidence
Active constituent by bioassay-guided fractionation
Identified as antiviral candidate
Quantitative IC50 not reported in source
Antiviral Enterovirus A71 EV-A71 Bioassay-guided isolation

Fukinolic Acid: Research and Industrial Applications


Hyaluronidase Inhibition Assays

Fukinolic acid is validated as a hyaluronidase inhibitor with activity exceeding the standard reference compound rosmarinic acid [1]. Researchers evaluating natural product extracts or synthetic compounds for hyaluronidase inhibition should consider fukinolic acid as a high-potency positive control, particularly when rosmarinic acid yields insufficient assay sensitivity or dynamic range. The compound's activity has been demonstrated in assays using Cimicifuga rhizome extracts and is suitable for anti-inflammatory and anti-allergic target validation studies [1].

α-Amylase Inhibition Studies

With an IC50 of 2.41 × 10⁻⁵ M against α-amylase—exceeding the potency of the clinical reference compound acarbose—fukinolic acid serves as a benchmark natural product-derived α-amylase inhibitor [2]. This application is particularly relevant for research groups investigating plant-derived antidiabetic agents, carbohydrate digestion modulation, or screening natural product libraries for α-amylase inhibitory activity. Fukinolic acid provides a defined, quantifiable reference point against which novel inhibitors can be compared [2].

Collagenolytic and Elastase Inhibition

Fukinolic acid demonstrates 47–64% inhibition of collagenolytic activity at sub-micromolar concentrations (0.22–0.24 μM) and inhibits both specific collagenase and non-selective proteases (trypsin, pronase E), distinguishing it from fukiic acid and simpler caffeic acid derivatives [3]. For wound healing, dermatological, or periodontal research requiring broad-spectrum protease inhibition, fukinolic acid offers a tool compound with multi-enzyme activity that single-target inhibitors cannot replicate [3].

ROC Channel Pharmacology and Vasodilation

Fukinolic acid selectively inhibits receptor-operated Ca2+ channels activated by norepinephrine without affecting voltage-dependent Ca2+ channels . This selective pharmacological profile makes fukinolic acid uniquely suitable for cardiovascular pharmacology studies requiring ROC-specific tool compounds, particularly in systems where cimicifugic acids A, B, and E are inactive [4]. Researchers investigating norepinephrine-induced vasoconstriction, Ca2+ signaling pathways, or screening for novel vasodilatory agents should prioritize fukinolic acid over other fukiic acid esters [4].

Phytoestrogen Screening in MCF-7 Cells

Fukinolic acid is the only compound among fukiic acid esters (including cimicifugic acids A, B, E, and F) with documented estrogenic activity in MCF-7 breast cancer cells, producing 126% proliferation at 5 × 10⁻⁸ M [5]. For endocrine disruption research, phytoestrogen library screening, or mechanistic studies of estrogen receptor-mediated proliferation, fukinolic acid provides a defined, dose-responsive reference compound within the Cimicifuga/Actaea phenolic ester class [5]. The context-dependent nature of its estrogenic activity also makes it a valuable tool for investigating assay condition sensitivity [6].

Application
Selection Property
Validation Focus
Hyaluronidase inhibition research
Multi-target enzyme inhibition profile
Benchmark comparison context
α-Amylase inhibition studies
Carbohydrate-metabolizing enzyme inhibition
Assay sensitivity review
Collagenolytic/elastase inhibition
Broad-spectrum protease inhibition
Multi-protease validation
ROC channel pharmacology
Selective receptor-operated Ca2+ channel inhibition
Calcium signaling pathway context
Phytoestrogen screening
Conditional estrogenic response
Endocrine disruption assay context

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